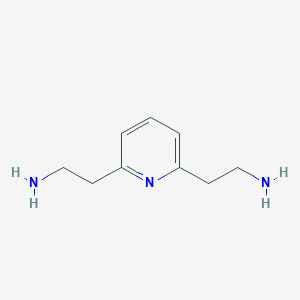

2,6-Bis(2-aminoethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

2-[6-(2-aminoethyl)pyridin-2-yl]ethanamine |

InChI |

InChI=1S/C9H15N3/c10-6-4-8-2-1-3-9(12-8)5-7-11/h1-3H,4-7,10-11H2 |

InChI Key |

UDJUVOSSLYXYSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)CCN)CCN |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Bis 2 Aminoethyl Pyridine and Its Derivatives

Direct Synthesis Strategies

Direct synthesis approaches typically involve the reduction of pyridine (B92270) derivatives where the side chains are already at the correct carbon length but possess different functional groups, such as nitriles or carboxylic acid derivatives.

Reduction of Pyridine-2,6-Dicarbonitrile and its Analogues

A primary and efficient route to 2,6-bis(2-aminoethyl)pyridine involves the reduction of dinitrile precursors. The synthesis starts with the conversion of 2,6-bis(bromomethyl)pyridine (B1268884) to 2,6-bis(cyanomethyl)pyridine (also known as pyridine-2,6-diacetonitrile). This intermediate dinitrile is then subjected to reduction to yield the desired diamine. nih.gov

Several reducing agents can accomplish this transformation. Borane-tetrahydrofuran complex (BH₃•THF) is a common choice for this reduction. nih.gov Alternatively, a combination of sodium borohydride (B1222165) (NaBH₄) and nickel(II) chloride (NiCl₂) has been shown to provide higher yields in some cases for related structures. nih.gov Catalytic hydrogenation over metal catalysts like Raney nickel or rhodium-alumina is also an effective method for reducing the nitrile groups to primary amines.

Table 1: Comparison of Reducing Agents for Dinitrile Reduction

| Starting Material | Reducing Agent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Bis(cyanomethyl)pyridine | BH₃•THF | Not specified | This compound | Not specified | nih.gov |

| 4-Alkoxy-2,6-bis(cyanomethyl)pyridine | NaBH₄ / NiCl₂ | Not specified | 4-Alkoxy-2,6-bis(2-aminoethyl)pyridine | Higher than BH₃•THF | nih.gov |

It is important to note that 2,6-pyridinedicarbonitrile itself is a precursor for different ligand types, such as bis-tetrazoles or 2,6-bis(α-aminoisopropyl)pyridine, rather than directly for this compound. chemicalbook.comsigmaaldrich.com

Reduction of Pyridine-2,6-Dicarboxylic Acid Derivatives

Another direct synthetic pathway begins with pyridine-2,6-dicarboxylic acid or its derivatives, such as esters or amides. This method requires the reduction of two different functional groups: the carbonyls of the acid derivative to methylenes and the amide or ester groups to amines.

The process often starts with the commercially available dimethyl 2,6-pyridinedicarboxylate. lookchem.com This diester can be converted into the corresponding diamide (B1670390), N²,N⁶-bis(2-aminoethyl)pyridine-2,6-dicarboxamide, by reacting it with an excess of ethylenediamine. researchgate.net The subsequent reduction of the two amide carbonyl groups is challenging but can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes, which are capable of reducing amides to amines.

This multi-step process can be summarized as:

Amidation: Pyridine-2,6-dicarbonyl dichloride is reacted with an amino acid ester, like L-alanine methyl ester, to form a bis-carboxamide pyridine methyl ester. nih.gov

Hydrazonolysis: The resulting ester is treated with hydrazine (B178648) hydrate (B1144303) to produce the corresponding bis-hydrazide. nih.gov

Reduction: The amide or hydrazide functionalities are then reduced to the target amine.

Routes Involving Precursors and Functional Group Transformations

These synthetic routes build the desired aminoethyl side chains onto the pyridine ring through a series of functional group interconversions, often starting from a more readily available pyridine precursor.

Conversion from 2,6-Bis(bromomethyl)pyridine

A versatile and frequently employed precursor is 2,6-bis(bromomethyl)pyridine. nih.gov This compound is typically synthesized from the corresponding diol, 2,6-pyridinedimethanol, by treatment with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). nih.govchemicalbook.com The high reactivity of the bromomethyl groups allows for nucleophilic substitution to introduce the required two-carbon nitrogen-containing side chains.

A common strategy is the Gabriel synthesis, where 2,6-bis(bromomethyl)pyridine is reacted with potassium phthalimide. The resulting bis(phthalimidomethyl) derivative is then cleaved, typically by hydrazinolysis with hydrazine hydrate, to release the primary amine groups and form 2,6-bis(aminomethyl)pyridine. To achieve the target this compound, a two-step homologation is necessary:

Cyanation: Reacting 2,6-bis(bromomethyl)pyridine with sodium cyanide to form 2,6-bis(cyanomethyl)pyridine. nih.gov

Reduction: Reducing the dinitrile to the diamine as described in section 2.1.1. nih.gov

Table 2: Synthesis of 2,6-Bis(bromomethyl)pyridine

| Starting Material | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,6-Pyridinedimethanol | 60% HBr | 125 °C, 6h | 96% | chemicalbook.com |

| 2,6-Pyridinedimethanol | 48% HBr | 125 °C, 6h | 43% | rsc.org |

Amide and Imine-Based Synthetic Pathways

Amide and imine intermediates provide alternative pathways to this compound and its derivatives. These routes often involve the condensation of a pyridine-based dicarbonyl or dialdehyde (B1249045) with an amine, followed by reduction.

For instance, a new acyclic diamine, N,N′-bis(2-aminoethyl)-2,6-pyridinedicarboxamide, can be synthesized using a high dilution method with a five-fold excess of diamine. researchgate.net This diamide can then be used to form Schiff base ligands by reaction with aldehydes. researchgate.net The reduction of the amide groups in the initial diamine would lead to this compound.

Another approach involves the condensation of a dialdehyde, such as 2,6-pyridinedicarboxaldehyde, with a primary amine to form a di-imine. Subsequent reduction of the C=N double bonds, typically through catalytic hydrogenation or with hydride reagents like sodium borohydride, yields the corresponding secondary or tertiary diamine. While this method is more common for synthesizing N-substituted derivatives, it can be adapted for the parent compound. For example, reaction of 2,6-bis(2-formylphenoxymethyl)pyridine with tris(2-aminoethyl)amine (B1216632) leads to a Schiff base macrocycle, which can then be reduced to the corresponding saturated amine ligand. cdnsciencepub.com

Palladium-Catalyzed Coupling Approaches for Substituted Analogues

For the synthesis of more complex, substituted analogues of this compound, palladium-catalyzed cross-coupling reactions are powerful tools. acs.org These methods allow for the precise introduction of various substituents onto the pyridine ring or the side chains.

The Buchwald-Hartwig amination is a prominent example, enabling the formation of C-N bonds between an aryl or heteroaryl halide and an amine. For instance, a 2,6-dihalopyridine can be coupled with a protected aminoethyl-containing nucleophile. Subsequent deprotection would yield the desired substituted diamine. This approach offers significant flexibility in designing analogues with specific electronic and steric properties.

Similarly, palladium-catalyzed C-H activation/arylation can be used to construct asymmetrically substituted terpyridines from pyridine N-oxides and bromopyridines, showcasing the power of this methodology in building complex pyridine-based structures. nih.gov While not a direct route to the title compound, these advanced methods are crucial for creating a diverse library of its derivatives for various applications in catalysis and materials science. rsc.orgbeilstein-journals.org

Purification and Characterization Techniques in Synthesis

The conclusive identification and verification of the purity of this compound and its derivatives are accomplished through a combination of modern analytical techniques. These methods provide detailed information about the molecular structure, elemental composition, and three-dimensional arrangement of the synthesized compounds.

Spectroscopic techniques are fundamental tools for the characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the structure of these compounds. cdnsciencepub.com The proton NMR (¹H NMR) spectrum provides information about the chemical environment of hydrogen atoms, while carbon-13 NMR (¹³C NMR) details the types of carbon atoms present. For instance, the synthesis of Schiff base ligands derived from this compound has been confirmed using ¹H and ¹³C NMR spectral data. researchgate.net Similarly, the structures of various synthesized 2,6-bis((benzoyl-R)amino)pyridine derivatives were confirmed by NMR spectroscopy. nih.gov In the characterization of a lead iodide hybrid containing 2-(2-ammonioethyl)pyridine, ¹H NMR spectroscopy was used to confirm the synthesis of the (2-AEP)I salt. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in a molecule. The IR spectra of this compound and its derivatives typically show characteristic absorption bands corresponding to N-H, C-H, C=N, and C-N vibrations. For example, in the characterization of Schiff base ligands, IR spectroscopy helped in identifying key functional groups. researchgate.net It has also been used to characterize metal complexes of related pyridine derivatives, where shifts in the vibrational frequencies indicate coordination to the metal ion. japsonline.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. It provides a precise mass-to-charge ratio (m/z) of the molecular ion, which helps in confirming the molecular formula. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is often used for accurate mass determination of these compounds and their derivatives. nih.gov The proposed structures of Schiff base ligands have been confirmed by mass spectrometry results. researchgate.net

| Spectroscopic Data for a Representative Derivative: a Schiff base ligand from 2-acetylpyridine (B122185) and N,N'-dimethylethylenediamine | |

| Technique | Observed Peaks/Signals (cm⁻¹ or ppm) |

| IR (ATR cm⁻¹) | 3422.23 (ν(O-H)), 2944.14 (ν(C-H)), 1642.32 (ν(C=N)), 1445.43 (ν(C-C)), 1182.71 (ν(C-N)) japsonline.com |

| Data sourced from a study on 2-acetylpyridine derivatives, illustrating typical spectral regions for related compounds. |

Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized compound. grafiati.com It determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within the molecule. The experimentally determined percentages are then compared with the calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. This method has been widely used in the characterization of various pyridine-containing ligands and their metal complexes. researchgate.netjapsonline.com

| Elemental Analysis Data for a Schiff Base Ligand (C₁₁H₁₇N₃) | ||

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 69.87 | 68.48 |

| Hydrogen (H) | 8.80 | 8.98 |

| Nitrogen (N) | 13.58 | 14.98 |

| Data from the synthesis of a Schiff base ligand, highlighting the comparison between theoretical and experimental values. japsonline.com |

| Crystallographic Data for a Palladium(II) Complex Derivative | |

| Parameter | Value |

| Crystal System | Monoclinic rsc.org |

| Space Group | Cc rsc.org |

| a (Å) | 24.186(4) rsc.org |

| b (Å) | 14.911(2) rsc.org |

| c (Å) | 15.299(2) rsc.org |

| β (°) | 104.87(1) rsc.org |

| Data obtained from the single-crystal X-ray diffraction study of µ-{4-methyl-2,6-bis[2-(2-pyridyl-χN)ethylimino-χN-methyl]thiophenolato-1χS:2χS}-bis[dichloropalladium(II)] chloride–water–methanol (1/1/0.5). rsc.org |

Coordination Chemistry of 2,6 Bis 2 Aminoethyl Pyridine

Ligand Design Principles and Chelation Behavior

The design of 2,6-Bis(2-aminoethyl)pyridine, often abbreviated as "paen" or similar acronyms in literature, is centered on its ability to act as a robust chelating agent. The arrangement of its donor atoms is a deliberate feature that governs its binding properties and the stability of its metal complexes.

This compound functions as a classic tridentate, or terdentate, ligand, featuring three nitrogen donor atoms (NNN). researchgate.netscience.gov These donors consist of the central pyridine (B92270) nitrogen and the two terminal primary amine nitrogens from the ethylamino side arms. This NNN configuration enables the ligand to wrap around a metal center, typically occupying three adjacent coordination sites.

In octahedral complexes, this ligand predominantly enforces a meridional (mer) geometry, where the three nitrogen atoms bind in a plane that includes the central metal ion. nih.gov This is a common feature for linear tridentate ligands. The chelation results in the formation of two stable six-membered rings upon coordination with a metal ion. The geometry of the resulting metal complexes can exhibit significant distortion from idealized symmetries, influenced by the metal ion's size, electronic configuration, and the presence of other ligands in the coordination sphere. researchgate.net The relatively narrow bite angle of this pincer-type ligand is a defining characteristic, influencing the stability and reactivity of its complexes. researchgate.netclockss.org

A key structural feature of this compound is the flexibility imparted by the two ethyl groups connecting the terminal amino donors to the rigid pyridine backbone. This flexibility allows the ligand to adapt to the preferred coordination geometry of various metal ions. The formation of two six-membered chelate rings upon coordination contributes significantly to the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect. mdpi.com

The conformational flexibility of these chelate rings is evident in structural analyses of its metal complexes. For instance, in a dinuclear copper(II) complex, the non-planar six-membered chelate rings provide conformational adaptability, which can be quantified by crystallographic torsion angles. mdpi.com This inherent flexibility distinguishes it from more rigid tridentate ligands, such as 2,2':6',2''-terpyridine, and allows for a greater degree of structural variation in its coordination compounds. While the ligand is designed to be tridentate, the concept of hypodentate coordination—where a multidentate ligand binds using fewer than its maximum number of donor atoms—remains a theoretical possibility, although it is less common due to the strong preference for forming stable double chelate rings. academie-sciences.fr

Complexation with Diverse Metal Ions

The versatile NNN donor set and conformational flexibility of this compound allow it to form stable complexes with a wide range of metal ions from across the periodic table.

The coordination chemistry of this compound and its derivatives with transition metals is extensive. These complexes often exhibit interesting magnetic, electronic, and structural properties.

Iron(II): Fe(II) complexes with related tridentate NNN pincer ligands are well-documented. nih.govresearchgate.netresearchgate.net These complexes are often high-spin at ambient temperatures, a characteristic that can be confirmed by analyzing Fe-N bond lengths in their crystal structures. researchgate.net

Cobalt(II): Cobalt(II) readily forms complexes with this class of ligands. Studies on related 2,6-bis(imino)pyridine ligands show the formation of stable mononuclear and dinuclear cobalt complexes. nih.govresearchgate.netacs.org

Nickel(II): Nickel(II) complexes have been synthesized and characterized. nih.govacs.org For example, the compound bis[2-(2-aminoethyl)pyridine]di-isothiocyanatonickel(II) has been used as a precursor in further reactions, highlighting the stability of the initial Ni(II)-ligand interaction. rsc.org

Copper(II): The coordination chemistry with copper(II) is particularly rich, with reports of both mononuclear and binuclear complexes. clockss.org Schiff bases derived from 2-(2-aminoethyl)pyridine (B145717) have been used to create complex dinuclear Cu(II) structures, where the ligand framework bridges two metal centers. mdpi.comacs.org

Ruthenium(II): Pincer-type ligands containing a central pyridine ring are known to form stable complexes with Ru(II), which are of interest in catalysis and materials science. clockss.org

Zinc(II): As a d¹⁰ metal ion, Zn(II) forms stable complexes with this compound. clockss.orgcdnsciencepub.com However, the coordination mode can sometimes vary; in a complex with a related chiral pyridine ligand, the ligand was observed to act in a bidentate fashion rather than the expected tridentate mode. clockss.org

Table 1: Selected Transition Metal Complexes with this compound Derivatives and Their Structural Features

| Metal Ion | Ligand System | Coordination Geometry | Key Findings | Reference(s) |

| Cu(II) | Schiff base of 2-(2-aminoethyl)pyridine | Distorted Square Pyramidal | Forms dinuclear complexes with phenolate (B1203915) bridges. | mdpi.comacs.org |

| Ni(II) | 2-(2-aminoethyl)pyridine | Octahedral | Forms a bis-ligand complex, [Ni(L)₂(NCS)₂]. | rsc.org |

| Fe(II) | 2,6-bis(imino)pyridine derivatives | Octahedral (meridional) | Typically high-spin; redox-active ligand behavior. | nih.govresearchgate.net |

| Zn(II) | Chiral 2,6-bis[1-(N-piperidinyl)ethyl]pyridine | Distorted Tetrahedral | Ligand acts in a bidentate (NN) fashion. | clockss.org |

The interaction of f-block elements with soft N-donor ligands is a field of significant interest, particularly for applications in separation science.

Lanthanide Complexes: While direct studies on this compound with lanthanides are not extensively detailed in initial findings, related pyridine-containing macrocycles and Schiff base ligands have been shown to form stable complexes with lanthanide(III) ions. clockss.orgcdnsciencepub.combohrium.com The coordination is driven by the hard-soft acid-base principle, where the interaction is primarily electrostatic, but the specific geometry imposed by the tridentate ligand plays a crucial role.

Actinide Complexes: The tridentate NNN pincer motif is highly relevant for actinide coordination. Ligands such as 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP), which share the same coordination core, are famously used for the selective separation of trivalent actinides from lanthanides. mdpi.comosti.gov This selectivity is attributed to a greater degree of covalency in the actinide-nitrogen bonds, involving the 5f and 6d orbitals of the actinides, compared to the more shielded 4f orbitals of the lanthanides. mdpi.comresearchgate.net This suggests that this compound would also form stable complexes with actinides, with bonding characteristics that are of fundamental scientific interest.

The coordination chemistry of this compound is not restricted to transition and f-block metals. The broader family of 2,6-bis(imino)pyridine pincer ligands, which are derivatives of this core structure, are known to coordinate to main group metal ions. researchgate.net For instance, magnesium(II) complexes have been synthesized using these redox-active pincer ligands. researchgate.net The coordination with s-block metals like Mg(II) is primarily electrostatic, but the pre-organized tridentate nature of the ligand ensures the formation of stable complexes.

Structural Elucidation of Metal Complexes

The three-dimensional arrangement of atoms in metal complexes is fundamental to understanding their properties. X-ray crystallography provides definitive solid-state structures, while solution-phase techniques offer insights into the species present in solution.

X-ray crystallography has been instrumental in determining the precise solid-state structures of metal complexes involving ligands derived from this compound precursors. These studies reveal a variety of coordination modes and geometries.

For instance, Schiff-base macrocycles formed from the '2+2' condensation of 2,6-diacetylpyridine (B75352) and functionalized triamines like N,N-bis(2-aminoethyl)-2-(aminomethyl)pyridine have been synthesized and structurally characterized. In a notable example, a mononuclear barium complex, [BaL¹][ClO₄]₂, and a binuclear silver(I) complex, [Ag₂L¹][ClO₄]₂, were formed with such a macrocycle (L¹). In the barium complex, the macrocycle folds to create a cleft where the metal ion is coordinated. In the silver complex, the macrocycle encapsulates two silver(I) ions, with the Ag-Ag separation being influenced by the specific structure of the ligand's side arms rsc.org.

Copper(II) complexes of Schiff bases derived from the reaction of 2-(2-aminoethyl)pyridine with substituted salicylaldehydes have also been investigated. The X-ray structure of bis{N-[2′-(2″-pyridyl)ethyl]-4,6-dimethoxysalicylideneiminato}copper(II) revealed a square-planar geometry for the copper atom, where the pyridyl nitrogen atoms are not coordinated to the metal center rsc.org.

Furthermore, chiral ligands such as (R,R)- and (S,S)-2,6-bis[1-(N-piperidinyl)ethyl]pyridines have been used to synthesize complexes with palladium(II), copper(II), and zinc(II). X-ray analysis of these complexes showed that the Pd(II) and Cu(II) complexes adopt a square planar geometry. In contrast, the zinc(II) complex exhibits a structure where the triamine ligand acts as a bidentate ligand clockss.org. In a dinuclear copper(II) complex with a Schiff base derived from 2-hydroxy-5-methylisophthalaldehyde (B1214215) and 2-(2-aminoethyl)pyridine, [Cu₂Cl₃(L2)]⋅0.5MeCN, each copper(II) center is five-coordinated in a strongly distorted square-pyramidal geometry mdpi.com.

A selection of crystallographic data for complexes with related ligands is presented below.

| Complex | Crystal System | Space Group | Key Structural Feature | Reference |

| [Ag₂L¹][ClO₄]₂ | Tetragonal | I4₁cd | Binuclear silver(I) complex with Ag-Ag separation influenced by the ligand backbone. | rsc.org |

| [BaL¹][ClO₄]₂ | Monoclinic | C2/c | Mononuclear barium complex where the macrocycle forms a coordinating cleft. | rsc.org |

| bis{N-[2′-(2″-pyridyl)ethyl]-4,6-dimethoxysalicylideneiminato}copper(II) | Monoclinic | P2₁/c | Square-planar Cu(II) center with uncoordinated pyridyl nitrogen atoms. | rsc.org |

| Chloro{(1'R,1''R)-2,6-bis[1-(1-piperidinyl-κN)ethyl]pyridine-κN}copper(II) hexafluorophosphate (B91526) ((R,R)-7) | Orthorhombic | P2₁2₁2₁ | Square planar geometry around the Cu(II) ion. | clockss.org |

| [Cu₂Cl₃(L2)]⋅0.5MeCN | Monoclinic | C2 | Dinuclear Cu(II) complex with strongly distorted five-coordinate square-pyramidal geometry. | mdpi.com |

The characterization of these complexes in solution is crucial as their structures can differ from the solid state. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic complexes in solution. For instance, ¹H and ¹³C NMR have been used to characterize Schiff-base ligands derived from 2-(2-aminoethyl)pyridine and their subsequent dinuclear copper(II) complexes mdpi.com. Similarly, various zinc(II) complexes with Schiff-base ligands have been characterized by ¹H and ¹³C NMR, providing insights into the ligand environment in solution tandfonline.comcdnsciencepub.com. For paramagnetic complexes, NMR can still provide useful information, although the signals are often broadened and shifted.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bonds. The UV-Vis spectra of dinuclear copper(II) complexes with Schiff bases from 2-(2-aminoethyl)pyridine show bands related to π → π* transitions of the aromatic rings mdpi.com. The technique is also widely used to monitor the formation of complexes in solution and to study their stability rsc.org.

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic metal ions, such as copper(II) and iron(III). The EPR spectra of copper(II) complexes provide detailed information about the coordination environment of the copper ion mdpi.com.

Electronic and Magnetic Properties of Coordination Complexes

The electronic and magnetic properties of coordination complexes are dictated by the nature of the metal ion, its oxidation state, and the ligand field environment. Complexes of this compound derivatives exhibit a range of interesting phenomena, including spin crossover, redox activity, and luminescence.

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. Iron(II) complexes with tridentate ligands based on a central pyridine ring are well-known to exhibit SCO.

While direct studies on iron(II) complexes of this compound are not prominent, extensive research on the closely related 2,6-bis(pyrazol-1-yl)pyridine (bpp) and 2,6-bis(imidazol-2-yl)pyridine ligand systems provides significant insight. These complexes, typically of the form [Fe(L)₂]²⁺, often show abrupt and reversible spin transitions near room temperature scispace.comrsc.org. For example, iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine and various counter-anions exhibit high-temperature spin crossover from a low-spin (¹A₁) to a high-spin (⁵T₂) state mdpi.com. The transition temperature (T₁₂) is sensitive to the nature of the counter-anion and the presence of solvent molecules in the crystal lattice rsc.orgd-nb.info.

The table below summarizes the spin crossover properties of some iron(II) complexes with related ligands.

| Complex | T₁/₂ (K) | Hysteresis (K) | Characteristics | Reference |

| Fe(bppCOOH)₂₂ | Lower T₁/₂ compared to ClO₄⁻ salt | Abrupt | Isostructural to the perchlorate (B79767) salt but with a lower transition temperature. | rsc.org |

| Fe(bppCHO)₂₂ | Room temp. | 26 | Two-step spin crossover with thermal hysteresis. | researchgate.net |

| [Fe(L)₂]SO₄·0.5H₂O (L = 2,6-bis(1H-imidazol-2-yl)pyridine) | Tc↑ > 300 K | - | High-temperature spin crossover. | mdpi.com |

| [Fe(L)₂]Br₂·H₂O (L = 2,6-bis(1H-imidazol-2-yl)pyridine) | Tc↑ > 300 K | - | High-temperature spin crossover. | mdpi.com |

| Fe(L)₂₂ (L = 2,6-bis(1H-imidazol-2-yl)pyridine) | Tc↑ > 300 K | - | High-temperature spin crossover. | mdpi.com |

The electrochemical behavior of these complexes provides information on their ability to undergo electron transfer reactions. Cyclic voltammetry is a common technique used to determine the redox potentials of these compounds.

Studies on copper(II) complexes with Schiff bases derived from 2-(2-aminoethyl)pyridine have been conducted, revealing their electrochemical properties rsc.org. Iron complexes with the related 2,6-diimine-pyridine (DIP) ligands have been explored as anolytes for redox-flow batteries. These complexes can undergo multiple reversible electron transfers, with the redox activity often being ligand-based due to the "non-innocent" nature of the DIP ligands scispace.com. For example, the complex [bis(DIP)₂Fe]²⁺ shows two reversible reduction events scispace.com.

The electrochemical properties of luminescent platinum(II) complexes of 2,6-bis(N-alkylbenzimidazol-2'-yl)pyridine have also been investigated. These studies show a quasi-reversible oxidation wave attributed to the alkynyl ligand with some metal contribution, and two quasi-reversible reduction couples that are primarily based on the bzimpy ligand nih.gov.

Several metal complexes of this compound derivatives exhibit interesting luminescence properties, making them candidates for applications in lighting, sensing, and bio-imaging.

Dinuclear copper(II) complexes with Schiff bases derived from 2-(2-aminoethyl)pyridine and 2-hydroxy-5-methylisophthalaldehyde have been shown to be fluorescent mdpi.com. The fluorescence intensity was found to be significantly influenced by the bridging chloride between the copper centers mdpi.com. Zinc(II) complexes of related Schiff-base ligands also exhibit photoluminescence, with metal-mediated fluorescence enhancement observed in some cases tandfonline.com.

Lanthanide complexes are well-known for their sharp, line-like emission spectra. A europium(III) complex with the octadentate polypyridine ligand 6,6′-bis[bis(2-pyridylmethyl)aminomethyl]-2,2′-bipyridine shows metal-centered luminescence upon UV irradiation in solution. The most intense emission peak occurs at 613 nm, corresponding to the ⁵D₀ → ⁷F₂ transition rsc.org.

Platinum(II) complexes with 2,6-bis(N-alkylbenzimidazol-2'-yl)pyridine (bzimpy) and alkynyl co-ligands are also luminescent. The nature of the emission can be tuned by changing the solvent and the electronic properties of the alkynyl ligand, leading to emission from triplet metal-perturbed intraligand (³IL) states or an admixture of triplet metal-to-ligand charge-transfer (³MLCT) and ligand-to-ligand charge-transfer (³LLCT) excited states nih.gov.

| Complex | Emission Maxima (nm) | Quantum Yield (Φ) | Lifetime (τ) | Notes | Reference |

| [EuL²]Cl₃ in H₂O (L² = 6,6′-bis[bis(2-pyridylmethyl)aminomethyl]-2,2′-bipyridine) | 613 | 0.046 | 0.78 ms | Metal-centered luminescence from the ⁵D₀ excited state. | rsc.org |

| [EuL²]Cl₃ in D₂O | 613 | 0.089 | 1.28 ms | Increased quantum yield and lifetime in deuterated solvent due to reduced non-radiative decay. | rsc.org |

| Dinuclear Cu(II) Schiff base complex (from 2-(2-aminoethyl)pyridine) | - | - | - | Exhibits blue luminescence in solution; intensity affected by chloride bridging. | mdpi.com |

| Pt(II) bzimpy complexes | Tunable | - | - | Emission originates from ³IL, ³MLCT, or ³LLCT states depending on the solvent and co-ligand. | nih.gov |

| Zn(II) Schiff base complexes | - | - | - | Exhibit photoluminescence from intraligand (π–π*) transitions, with metal-mediated fluorescence enhancement. | tandfonline.com |

Catalytic Applications of 2,6 Bis 2 Aminoethyl Pyridine Metal Complexes

Homogeneous Catalysis

Metal complexes of 2,6-bis(2-aminoethyl)pyridine are versatile tools in homogeneous catalysis, where the ligand's NNN donor set can stabilize various metal centers and oxidation states, influencing the reactivity and selectivity of the catalytic cycle.

Polymerization Reactions (e.g., Ethylene (B1197577) Polymerization)

While direct studies on ethylene polymerization using this compound metal complexes are not widely reported, the field is dominated by the closely related 2,6-bis(imino)pyridine (BIP) iron and cobalt catalysts. These BIP-based systems are exceptionally active for ethylene polymerization when activated with a co-catalyst like methylaluminoxane (B55162) (MAO).

Research on cationic iron and cobalt BIP complexes demonstrates that they serve as highly active precursors for ethylene polymerization. rsc.org The activities are often comparable to those of neutral dichloride precursors, suggesting the formation of similar active species in the catalytic cycle. rsc.orgresearchgate.net The nature of the substituents on the imino-aryl groups of the BIP ligand plays a crucial role in modulating catalytic activity and the properties of the resulting polyethylene.

Table 1: Ethylene Polymerization Activity of selected 2,6-Bis(imino)pyridine (BIP) Metal Complexes Note: The following data is for analogous BIP complexes, not this compound.

| Catalyst Precursor | Co-catalyst | Activity (kg PE/(mol·h·bar)) | Resulting Polymer | Reference |

| [LFeCl(CH₃CN)]SbF₆¹ | MAO | High | Polyethylene | rsc.org |

| [LCoCl(CH₃CN)]SbF₆¹ | MAO | High | Polyethylene | rsc.org |

| (ligPh)CoMe² | Li[B(C₆F₅)₄] | 33 | Polyethylene | nih.gov |

| (ligMe)CoMe³ | Li[B(C₆F₅)₄] | Low Activity | Polyethylene | nih.gov |

¹ L = 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine ² ligPh = bis(iminobenzyl)pyridine ligand ³ ligMe = bis(aryliminoethyl)pyridine ligand

The flexible amine donors of this compound, compared to the rigid imine groups of BIP ligands, would likely result in different steric and electronic environments at the metal center, potentially leading to catalysts with distinct activities and selectivities.

Asymmetric Catalysis and Enantioselective Transformations (Drawing analogies from Pybox ligands)

There is a lack of specific reports on the use of this compound in asymmetric catalysis. However, a powerful analogy can be drawn from the highly successful pyridine-2,6-bis(oxazoline) (Pybox) ligands. cambridgenetwork.co.ukwikipedia.org Pybox ligands are C₂-symmetric tridentate chelators that create a well-defined, rigid chiral environment around a metal center. cambridgenetwork.co.uknih.gov This structural feature is paramount for achieving high enantioselectivity in a wide array of chemical transformations. wikipedia.org

The chirality in Pybox ligands stems from the chiral amino alcohols used in their synthesis. wikipedia.org Similarly, a chiral version of this compound could be synthesized from chiral 2-amino-alkanes. Such a ligand would also form a tridentate complex, but its greater conformational flexibility, due to the sp³-hybridized carbons and amine donors in the side arms, would present both opportunities and challenges. While this flexibility might allow for the accommodation of a broader range of substrates, it could also lead to a less defined chiral pocket, potentially resulting in lower enantioselectivity compared to the rigid Pybox systems.

Metal complexes of Pybox ligands are effective catalysts for numerous asymmetric reactions. cambridgenetwork.co.uk

Table 2: Examples of Asymmetric Reactions Catalyzed by Pybox-Metal Complexes

| Reaction | Metal | Ligand Type | Enantioselectivity (ee) | Reference |

| Hydrosilylation of Ketones | Rhodium(III) | isopropyl-Pybox | Extremely High | |

| Mannich-type Reactions | Lanthanum | isopropyl-Pybox | 92-98% | |

| Direct addition of alkynes to imines | Copper(I) | phenyl-Pybox | High | |

| Negishi Cross-Coupling | Nickel | CH₂CH₂Ph-pybox | High | nih.gov |

| C(sp³)-H Amination | Ruthenium(II) | Pybox-NHC | up to 97% | nih.gov |

Oxidation and Reduction Catalysis (e.g., Transfer Hydrogenation, Oxygen Activation)

Oxygen Activation: The activation of molecular oxygen by metal complexes is a critical area of research. While specific data for this compound is scarce, studies on iron(II)-thiolate complexes of bis(imino)pyridine (BIP) ligands have provided significant insights. These complexes serve as models for cysteine dioxygenase enzymes. nih.govnih.gov The reaction of these BIP-Fe(II) complexes with O₂ can lead to either iron-oxygenation (forming an iron(IV)-oxo species) or sulfur-oxygenation, depending on the precise geometry and electronic structure of the complex. nih.govnih.govresearchgate.net The positioning of the thiolate ligand relative to the O₂ binding site appears to be a critical factor determining the reaction outcome. nih.gov

Reduction and Transfer Hydrogenation: Metal-catalyzed reduction of polar bonds is fundamental in organic synthesis. Ruthenium and other transition metal complexes with NNN-pincer ligands have been explored as catalysts for transfer hydrogenation. For instance, complexes with 2,6-bis(benzimidazol-2-yl) pyridine (B92270) and 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligands are active for the transfer hydrogenation of ketones. rsc.orgresearchgate.net A study involving the related mono-substituted ligand, 2-aminoethyl-pyridine (pyea), showed that an Fe⁰(bpy)(pyea) complex acts as an active, albeit short-lived, hydrogenation catalyst. nih.gov The complex was found to decompose via cleavage of the sp³-sp³ C-C bond in the aminoethyl side arm upon reaction with H₂. nih.gov This suggests that while complexes of this compound may possess catalytic activity for reduction reactions, catalyst stability could be a significant challenge.

Small Molecule Activation (e.g., Dinitrogen Activation)

The activation of small, inert molecules like dinitrogen (N₂) is a major goal in chemistry. This field is also heavily influenced by research on bis(imino)pyridine (BIP) iron complexes. The reduction of specific {BIP}FeCl₂ complexes under an N₂ atmosphere has led to the isolation and characterization of various iron-dinitrogen species. nih.govresearchgate.net These studies reveal multiple pathways for dinitrogen activation, with the formation of complexes where the N₂ unit can be terminally bound to iron or bridging between the iron center and a sodium cation from the reducing agent. nih.gov The BIP ligand's ability to be deprotonated at the imine methyl groups plays a role in the observed chemistry, creating a monoanionic ligand framework that influences the reduction process. nih.govresearchgate.net The flexible, donating amine groups of this compound would offer a different electronic environment, and its potential in N₂ activation remains an open area of investigation.

Mechanistic Insights into Catalytic Cycles

Identification and Characterization of Active Species

Understanding the mechanism of a catalytic reaction requires the identification and characterization of the active species and key intermediates. For the catalytically relevant analogues of this compound complexes, significant progress has been made.

In the context of ethylene polymerization by BIP-iron and -cobalt catalysts, it is widely suggested that the active species is a cationic metal-alkyl complex, generated by the reaction of the pre-catalyst with an activator like MAO. rsc.orgresearchgate.net The similarity in polymer properties obtained from different precursors supports the idea that they converge to a common active species. rsc.org

A crucial mechanistic feature of BIP ligands is their redox "non-innocence". nih.gov The ligand framework can actively participate in redox processes, accepting and donating electrons. This means the oxidation state of the metal may not change during a reaction; instead, the ligand is oxidized or reduced. nih.gov For example, in some low-valent ruthenium BIP complexes, there is significant electron delocalization onto the ligand, and the electronic structure is best described as a Ru(I) center with a reduced ligand radical anion ([N₃]⁻), or even a Ru(II) center with a dianionic ligand ([N₃]²⁻), rather than a simple Ru(0) center. acs.org This ligand-centered reactivity is key to the catalytic versatility of these systems. Characterizing these active species often requires a combination of techniques, including X-ray crystallography, spectroscopy (NMR, EPR, IR), and computational studies to fully understand the electronic structure.

Kinetic Studies and Reaction Pathway Analysis

Detailed kinetic studies and reaction pathway analyses for the catalytic applications of metal complexes specifically derived from the this compound ligand are not extensively reported in the publicly available scientific literature. Research in the field of pyridine-based ligand metal complexes has predominantly focused on derivatives such as bis(imino)pyridine systems, which feature imine (=N-R) functionalities in place of the amino (-NH2) groups of this compound.

While the broader class of pyridine-containing ligands has been investigated for various catalytic processes, including polymerization, oxidation, and other organic transformations, specific data on reaction rates, kinetic orders, activation parameters, and detailed mechanistic pathways for catalysts based on the this compound scaffold remain elusive in the current body of research.

Consequently, the presentation of specific data tables and detailed research findings on the kinetics and reaction pathways for the catalytic use of this compound metal complexes is not possible at this time. Further experimental research is required to elucidate these aspects of their catalytic behavior.

Supramolecular Chemistry and Advanced Materials Applications

Self-Assembly of Metal-Ligand Architectures

The interaction of ligands with metal ions is a cornerstone of supramolecular chemistry, allowing for the programmed assembly of intricate structures. The flexible nature of the aminoethyl groups in 2,6-Bis(2-aminoethyl)pyridine offers distinct possibilities in this domain.

While the flexible N,N,N-donor set of this compound suggests its potential as a building block for coordination polymers, specific research detailing such applications with this exact ligand is limited. Coordination polymers are extended structures formed by linking metal ions with organic ligands, and their properties are highly dependent on the geometry of the ligand.

In a related area, studies on the simpler, monosubstituted analogue, 2-(2-ammonioethyl)pyridine (2-AEP), have shown its use in forming two-dimensional (2D) hybrid organic-inorganic perovskites. acs.org For instance, the compound (2-AEP)₂PbI₄ features organic cation bilayers alternating with inorganic lead iodide sheets. acs.org This demonstrates the capacity of aminoethyl-functionalized pyridines to direct the formation of extended solid-state structures. acs.org However, detailed studies on the formation of coordination polymers using the bis-substituted title compound were not identified.

The synthesis of discrete, cage-like supramolecular structures is an area of intense research. These assemblies have potential applications in molecular recognition, catalysis, and encapsulation. The successful formation of such structures often relies on the precise geometry of the ligands and metal ions.

Research into related flexible amine ligands, such as tris(2-aminoethyl)amine (B1216632) (TREN), has demonstrated the successful synthesis of complex cages and macrocycles through reaction with dialdehydes in the presence of metal ions like silver(I). mdpi.com The flexibility of the amine components plays a crucial role in the assembly of these multi-layered structures. mdpi.com Despite this, specific examples of metallogrids or other discrete supramolecular cages constructed directly from this compound are not prominently featured in the surveyed literature.

Functional Materials Development

The incorporation of specific ligands into materials can impart them with unique physical and chemical properties, leading to applications in electronics, sensing, and nanotechnology.

Spin-crossover (SCO) materials, typically involving iron(II) complexes, can switch between low-spin (LS) and high-spin (HS) states in response to external stimuli like temperature or light. nih.govacs.org This property is highly dependent on the ligand field strength. The field of SCO research extensively utilizes pyridine-based ligands, but success is often found with more rigid ligands containing imine, pyrazole (B372694), or imidazole (B134444) groups, such as 2,6-bis(pyrazol-1-yl)pyridine (bpp) or 2,6-bis(benzimidazol-2-yl)pyridine. nih.govrsc.orgmdpi.comrsc.org These ligands create a specific coordination environment around the metal ion that allows the spin transition to occur. There is no available research data indicating that the more flexible this compound ligand forms complexes that exhibit spin-state switching properties.

Photoactive materials interact with light to produce a response, such as fluorescence, while electroactive materials exhibit changes in their electronic properties. The development of such materials often involves incorporating conjugated organic molecules that can absorb and emit light or participate in redox reactions.

Scaffolds like 2,6-bis(2-anilinoethynyl)pyridine have been investigated for their optoelectronic properties, where the extended π-conjugation leads to distinct fluorescence responses useful for anion sensing. nih.govrsc.org Similarly, the related compound 2-(2-ammonioethyl)pyridine has been used to create 2D hybrid perovskites that act as solar absorbers. acs.org However, specific studies detailing the photo- or electroactive properties of materials derived from this compound are not found in the current body of scientific literature.

Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. nih.gov These surface groups can be modified to create conjugates for various applications, including drug delivery. Amine-functionalized dendrimers are a common class of these materials. nih.gov Similarly, linear or cross-linked polymers can be functionalized to create materials with specific properties.

While the primary amine groups of this compound make it a theoretical candidate for grafting onto dendritic or polymeric backbones, the available research does not provide specific examples of its use in such conjugates. The literature on functional dendrimers and polymers more commonly describes the use of molecules like polyamidoamine (PAMAM) or polyester-based dendrimers built from monomers like 2,2-bis(hydroxymethyl)propionic acid. nih.govnih.gov

Chemical Sensing Applications of 2,6 Bis 2 Aminoethyl Pyridine Metal Complexes

Design Principles for Small Molecule Chemosensors

The design of effective small molecule chemosensors based on 2,6-bis(2-aminoethyl)pyridine metal complexes hinges on several key principles. The fundamental architecture of these sensors typically consists of three main components: a recognition unit (the binding site), a signaling unit (which produces a detectable signal), and a linker that connects them. In the context of this compound complexes, the ligand and the coordinated metal ion together form the recognition unit.

A primary design strategy involves the integration of a fluorophore into the ligand structure or the utilization of the inherent photophysical properties of the metal complex itself. The choice of the metal ion is crucial, as it influences the geometry and stability of the complex, as well as its electronic properties, which are often linked to the signaling mechanism. Transition metals are frequently employed due to their diverse coordination geometries and redox properties. mdpi.com

Furthermore, the selectivity of the chemosensor is governed by the principle of preorganization, where the ligand is designed to have a cavity or binding pocket that is complementary in size, shape, and electronic character to the target analyte. Modifications to the periphery of the this compound ligand, such as the introduction of additional functional groups, can be used to fine-tune the binding affinity and selectivity for specific analytes. For instance, the incorporation of hydrogen bond donors or acceptors can enhance the recognition of anions.

Mechanisms of Analyte Binding and Detection (e.g., Chelation-Enhanced Fluorescence)

The detection of analytes by this compound metal complexes relies on a change in the physicochemical properties of the complex upon binding of the target species. One of the most widely exploited mechanisms is Chelation-Enhanced Fluorescence (CHEF). researchgate.net In a typical CHEF-based sensor, the free ligand or its metal complex may be non-fluorescent or weakly fluorescent. This is often due to a process called photoinduced electron transfer (PET), where the lone pair of electrons on a nitrogen or oxygen atom quenches the fluorescence of an attached fluorophore.

Upon binding of a target analyte, such as a metal ion, the lone pair of electrons becomes involved in the coordination bond. This coordination inhibits the PET process, leading to a significant increase in the fluorescence intensity, often referred to as a "turn-on" response. researchgate.net The rigidity of the complex formed upon chelation can also contribute to the enhancement of fluorescence by reducing non-radiative decay pathways.

Other detection mechanisms include:

Fluorescence Quenching: In some cases, the binding of an analyte can lead to a decrease in fluorescence intensity. This can occur through various mechanisms, including energy transfer or the introduction of a quenching moiety upon analyte binding.

Ratiometric Sensing: This more advanced technique involves monitoring the change in fluorescence intensity at two different wavelengths. Ratiometric sensors are often more reliable as they can correct for variations in probe concentration and instrumental factors.

Colorimetric Sensing: Some metal complexes of this compound and its derivatives exhibit a visible color change upon interaction with an analyte. This allows for naked-eye detection, which is advantageous for rapid and on-site analysis.

Sensing of Specific Chemical Species (e.g., Metal Ions, Anions, Gasses)

Metal complexes of this compound and related ligands have demonstrated utility in the detection of a range of chemical species.

Metal Ions: The pyridine (B92270) and amino groups of the ligand provide a strong binding site for various metal ions. By incorporating a suitable fluorophore, these complexes can act as selective fluorescent sensors for cations. For example, pyridine-based chemosensors have been developed for the detection of biologically and environmentally important metal ions such as Zn(II), Cu(II), and Pb(II). nih.govmdpi.com The selectivity of these sensors is often dictated by the coordination preferences of the central metal ion and the specific design of the ligand.

Anions: While the direct binding of anions to a cationic metal center is a primary mechanism for anion sensing, the this compound scaffold can be modified to enhance anion recognition. rsc.org By introducing functional groups capable of hydrogen bonding, such as ureas or amides, into the ligand framework, the resulting metal complexes can exhibit high affinity and selectivity for specific anions like chloride or phosphate. The binding of the anion can perturb the electronic structure of the complex, leading to a detectable optical or electrochemical signal.

The table below summarizes the sensing applications of various pyridine-based chemosensors, highlighting the detected analyte, the signaling mechanism, and the observed response.

| Sensor Type | Analyte | Signaling Mechanism | Observed Response |

| Pyridine-based imine-linked chemosensor | Pb(II) | Fluorescence | Selective fluorescence enhancement |

| Pyridine-phenolic ligand | Be(II) | Fluorescence | "Switch-on" fluorescence |

| 2,6-bis(2-anilinoethynyl)pyridine with bisphenylurea | Chloride | Fluorescence | Distinct fluorescence response |

| 2,6-dicarbonylpyridine-based chemosensor | Co(II) | Fluorescence | Nearly complete fluorescence quenching |

Gasses: While less common, the interaction of certain gasses with metal complexes can lead to a detectable response. For instance, the binding of gases like nitric oxide (NO) or carbon monoxide (CO) to the metal center can alter the electronic and, consequently, the photophysical properties of the complex. The development of sensors for such species is an active area of research, with potential applications in environmental and biomedical sensing.

Theoretical and Computational Studies of 2,6 Bis 2 Aminoethyl Pyridine and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) serves as a powerful computational method for investigating the electronic structure and geometric parameters of 2,6-Bis(2-aminoethyl)pyridine and its metal complexes. DFT calculations, often employing functionals like B3LYP, are instrumental in optimizing the molecular geometry to find the most stable energetic conformations. mdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available.

For metal complexes of pyridine-containing ligands, DFT is used to elucidate the coordination geometry, which can range from square-based pyramidal to trigonal bipyramidal, depending on the metal center and other coordinated ligands. mdpi.comnih.gov The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are readily calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.

Furthermore, DFT allows for the calculation of molecular orbital compositions, offering a detailed picture of the electron distribution and the nature of the frontier orbitals involved in chemical reactions. Natural Bond Orbital (NBO) analysis, a technique often used in conjunction with DFT, can reveal specific donor-acceptor interactions within the molecule, quantifying the extent of charge transfer and the strength of metal-ligand bonds. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Pyridine (B92270) Derivative Complex

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Fe-N (Pyridine) Bond Length (Å) | 2.15 | B3LYP/6-31G(d) |

| N-Fe-N Angle (°) | 88.5 | B3LYP/6-31G(d) |

| HOMO Energy (eV) | -5.8 | B3LYP/6-31G(d) |

| LUMO Energy (eV) | -1.2 | B3LYP/6-31G(d) |

| HOMO-LUMO Gap (eV) | 4.6 | B3LYP/6-31G(d) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of this compound and its complexes over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed trajectory of atomic positions, allowing for the analysis of dynamic processes.

A crucial component of MD simulations is the force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system. For novel molecules like this compound, a suitable force field such as the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF) would be employed, potentially requiring further parameterization to accurately model the molecule's specific chemical features. mdpi.com

MD simulations also provide invaluable insights into intermolecular interactions, both between the ligand and solvent molecules and between multiple ligand-complex units. Specific interactions such as hydrogen bonds between the amino groups and solvent or other molecules, as well as π-π stacking interactions involving the pyridine ring, can be identified and their dynamics characterized. nih.govuiuc.edu These interactions play a critical role in the solvation of the complexes and their self-assembly in solution.

Prediction of Reactivity and Selectivity in Catalysis

Theoretical and computational studies are pivotal in predicting the catalytic activity and selectivity of metal complexes derived from ligands like this compound. For related bis(imino)pyridine metal complexes, which are known to be active in processes like ethylene (B1197577) polymerization, computational methods have been successfully used to build structure-activity relationships. mdpi.comnih.gov

DFT calculations can be used to model the proposed catalytic cycle, including the structures and energies of reactants, transition states, and products. The calculated activation energies for different reaction pathways can help in predicting the selectivity of a catalyst. For instance, in polymerization reactions, DFT can be used to investigate the barriers for monomer insertion versus chain termination pathways, providing insights into the expected polymer properties. researchgate.net

More advanced approaches, such as machine learning (ML) models, have been applied to predict the catalytic activity of large sets of bis(imino)pyridine metal complexes. mdpi.comnih.gov These models are trained on a dataset of known catalysts and their experimental activities, using molecular descriptors calculated from their structures. These descriptors can be electronic (e.g., metal net charge), steric (e.g., ligand bulkiness), or derived from conceptual DFT, such as local hyper-softness, which has been shown to correlate well with catalytic activity. acs.org Such predictive models can guide the rational design of new, more efficient catalysts based on the this compound scaffold.

Table 2: Key Descriptors for Predicting Catalytic Activity

| Descriptor Type | Example Descriptor | Relevance to Catalysis |

|---|---|---|

| Electronic | Metal Net Charge | Influences the electrophilicity of the metal center. |

| Steric | Ligand Cone Angle | Affects substrate access and selectivity. |

| Conceptual DFT | Local Hyper-Softness | Measures local reactivity at the catalytic site. |

| Topological | Connectivity Indices | Describes the overall molecular structure and branching. |

Elucidation of Ligand Field and Bonding Interactions

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and bonding in transition metal complexes. When combined with computational methods like DFT, a detailed picture of the ligand field and bonding interactions in complexes of this compound can be obtained.

LFT describes how the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) is a key parameter that influences the magnetic and spectroscopic properties of the complex. Computational methods can quantify this splitting and analyze the contributions of both σ-donation from the ligand's nitrogen lone pairs and any potential π-interactions with the pyridine ring.

Energy decomposition analysis, often performed using DFT, can partition the total interaction energy between the metal and the ligand into electrostatic and covalent contributions. nih.gov This analysis reveals the nature of the metal-ligand bond. For instance, studies on related actinide and lanthanide complexes with nitrogen-donor ligands have shown significant covalent character in the metal-ligand bonds, arising from charge transfer interactions. nih.gov NBO analysis can further detail these interactions by identifying the specific donor and acceptor orbitals involved in the bonding. This level of detail is crucial for understanding the stability and reactivity of the complexes.

Derivatives and Analogues of 2,6 Bis 2 Aminoethyl Pyridine

Structural Modifications and their Impact on Coordination and Functionality

The versatility of the 2,6-bis(2-aminoethyl)pyridine scaffold allows for extensive synthetic modifications. These changes can be broadly categorized into substitutions on the pyridine (B92270) ring, alterations of the aminoethyl side chains, and the incorporation of the ligand into larger macrocyclic or extended structures. Each of these modifications offers a pathway to tune the steric and electronic properties of the ligand, thereby influencing its coordination geometry, the stability of its metal complexes, and their subsequent reactivity and functionality.

Substituents on the Pyridine Ring (e.g., Alkyl, Aryl, Halogen)

The introduction of substituents onto the pyridine ring of this compound analogues, such as 2,6-bis(diethylaminomethyl)pyridine, has a demonstrable impact on the electronic properties of the ligand and its metal complexes. nih.gov The electronic nature of these substituents can be systematically varied to modulate the electron-donating ability of the central pyridine nitrogen.

Electron-donating groups, such as alkyl substituents, increase the electron density on the pyridine ring. This enhanced electron density strengthens the sigma-donating capacity of the pyridine nitrogen, leading to more stable metal complexes. Conversely, electron-withdrawing groups, like halogens or nitro groups, decrease the electron density on the pyridine ring. beilstein-journals.org This reduction in electron density weakens the donor capacity of the pyridine nitrogen, which can influence the stability and reactivity of the resulting metal complexes. beilstein-journals.org

Aryl substituents can influence the ligand's properties through both steric and electronic effects. The steric bulk of the aryl group can direct the coordination geometry around the metal center, while electronic effects, transmitted through resonance and inductive effects, can alter the electron density at the pyridine nitrogen. rsc.org The inherent properties of ethynylpyridines, which are related structures, such as conjugation and pH-dependent speciation, have been utilized in various applications, including the development of sensors and light-emitting materials. nih.govnih.gov

The impact of these substituents can be observed in the electrochemical properties of the corresponding metal complexes. For instance, in a series of copper(II) complexes with 4-substituted 2,6-bis(diethylaminomethyl)pyridine ligands, cyclic voltammetry studies revealed a correlation between the electronic nature of the substituent and the redox potential of the copper center. nih.gov

Table 1: Impact of Pyridine Ring Substituents on Ligand Properties

| Substituent Type | Electronic Effect on Pyridine Ring | Impact on Coordination |

| Alkyl | Electron-donating | Enhances sigma-donation of pyridine N, increases complex stability |

| Aryl | Can be electron-donating or -withdrawing; steric effects | Modulates electronic properties and can influence coordination geometry |

| Halogen | Electron-withdrawing | Reduces electron density, weakens pyridine N donation |

Modifications of the Aminoethyl Side Chains (e.g., Amide, Imine, Thioether linkages)

Modification of the aminoethyl side chains of this compound introduces new functional groups that can significantly alter the ligand's coordination properties and potential applications. These modifications include the formation of amide, imine, and thioether linkages.

Amide Linkages: The reaction of the terminal amino groups with acyl chlorides or other acylating agents leads to the formation of amide functionalities. These amide-containing ligands can act as effective metal ion extractants and form stable complexes. rsc.org The amide group itself can participate in coordination, either through the oxygen or nitrogen atom, depending on the metal ion and reaction conditions. This introduces an additional level of complexity and potential for fine-tuning the ligand's coordination behavior. mdpi.com

Imine Linkages: Condensation of the amino groups with aldehydes or ketones results in the formation of imine (Schiff base) ligands. These 2,6-bis(imino)pyridine ligands are a significant class of tridentate ligands in their own right, known for their ability to stabilize a wide range of metal ions in various oxidation states. nih.govresearchgate.net The steric and electronic properties of the imine substituents can be readily modified, allowing for precise control over the coordination environment of the metal center. nih.govresearchgate.net This tunability has made 2,6-bis(imino)pyridine metal complexes valuable catalysts in various organic transformations. rsc.org

Thioether Linkages: The introduction of thioether linkages into the side chains creates ligands with a combination of soft (sulfur) and hard (nitrogen) donor atoms. This mixed-donor character makes them suitable for coordinating with a variety of metal ions, including those that exhibit a preference for softer donor atoms. The flexibility of the thioether-containing side arms allows these ligands to adopt various conformations to accommodate different metal ion coordination geometries. beilstein-journals.org

Table 2: Functionalization of Aminoethyl Side Chains and their Effects

| Side Chain Modification | Key Features | Impact on Coordination |

| Amide | Potential for N or O coordination | Can act as multidentate ligands, useful in extraction processes. rsc.org |

| Imine | Highly tunable steric and electronic properties | Forms stable complexes, widely used in catalysis. nih.govresearchgate.net |

| Thioether | Mixed hard/soft donor set (N/S) | Versatile for coordinating a range of metal ions. beilstein-journals.org |

Macrocyclic and Extended Ligand Architectures (e.g., Pyclen derivatives)

Incorporating the 2,6-disubstituted pyridine unit into macrocyclic structures leads to ligands with enhanced stability and selectivity for metal ions, a phenomenon known as the macrocyclic effect. These macrocyclic ligands often exhibit a pre-organized cavity that is well-suited for binding specific metal ions, leading to highly stable complexes. researchgate.net

One strategy to create such macrocycles involves the [2+2] condensation of a 2,6-diacyl- or 2,6-diformylpyridine with a diamine. nih.gov This approach has been used to synthesize a variety of pyridyldiimine macrocyclic ligands with different linker lengths and substituents. nih.gov The size of the macrocyclic cavity can be tuned by varying the length of the diamine linker, allowing for the selective complexation of different metal ions. chemistryviews.org

While specific examples of Pyclen (1,4,7,10-tetraazacyclododecane) derivatives directly incorporating a this compound backbone are not extensively detailed in the provided context, the general principles of macrocyclization of 2,6-disubstituted pyridines are well-established. researchgate.net These principles suggest that such derivatives would exhibit high thermodynamic stability and kinetic inertness, making their metal complexes suitable for applications where ligand dissociation is undesirable.

Comparative Studies with Related Tridentate Ligands

To better understand the unique properties of this compound and its derivatives, it is instructive to compare them with other well-known classes of tridentate ligands based on a central pyridine ring. Two such classes are the pyridine-2,6-bis(oxazoline) (Pybox) ligands and the 2,6-bis(imino)pyridine ligands.

Pyridine-2,6-bis(oxazoline) (Pybox) Ligands

Pybox ligands are a class of C2-symmetric chiral tridentate ligands that have found widespread use in asymmetric catalysis. They are characterized by a central pyridine ring flanked by two oxazoline (B21484) rings.

Structural and Coordination Differences:

Donor Atoms: this compound is an NNN donor ligand with two primary amine nitrogens and one pyridine nitrogen. In contrast, Pybox ligands are also NNN donors, but with two imine-type nitrogens from the oxazoline rings and one pyridine nitrogen.

Flexibility: The aminoethyl side chains of this compound are generally more flexible than the rigid oxazoline rings of Pybox ligands. This increased rigidity in the Pybox scaffold can be advantageous in asymmetric catalysis by creating a more defined and predictable chiral environment around the metal center.

Chirality: Pybox ligands are inherently chiral, with stereocenters located in the oxazoline rings. This chirality is crucial for their application in enantioselective catalysis. While chiral derivatives of this compound can be synthesized, the parent ligand is achiral.

Functional Comparison:

Asymmetric Catalysis: Pybox ligands are highly effective in a wide range of asymmetric reactions, including hydrosilylation, aldol (B89426) reactions, and Diels-Alder reactions. The well-defined chiral pocket created upon complexation with a metal ion allows for excellent stereocontrol.

Coordination to Lanthanides: The binding site of Pybox ligands is suitable for coordinating with lanthanide cations, which are often used as Lewis acids in catalysis.

2,6-Bis(imino)pyridine Ligands

As mentioned in section 8.1.2, 2,6-bis(imino)pyridine ligands are close structural relatives of this compound, formed by the condensation of a 2,6-diacyl- or 2,6-diformylpyridine with primary amines.

Structural and Coordination Similarities and Differences:

Tridentate NNN Core: Both ligand classes share the same fundamental tridentate NNN donor set, leading to similar coordination geometries with many metal ions.

Redox Activity: A key feature of 2,6-bis(imino)pyridine ligands is their redox-noninnocent character. They can be readily reduced to form radical anionic or dianionic species, which can participate in the reactivity of the metal complex. This property is less pronounced in this compound.

Tunability: Both ligand systems are highly tunable. For 2,6-bis(imino)pyridine ligands, the steric and electronic properties can be easily modified by changing the substituents on the imine nitrogen. nih.govresearchgate.net This has led to the development of a vast library of these ligands with tailored properties for specific catalytic applications, such as olefin polymerization. rsc.org

Functional Comparison:

Catalysis: 2,6-Bis(imino)pyridine complexes of late transition metals, particularly iron and cobalt, are highly active catalysts for olefin polymerization. rsc.org The ability to fine-tune the ligand structure allows for control over the polymer properties, such as molecular weight and branching.

Small Molecule Activation: The redox activity of 2,6-bis(imino)pyridine ligands has been exploited in the activation of small molecules.

Table 3: Comparative Overview of Tridentate Pyridine-Based Ligands

| Ligand Class | Key Structural Features | Primary Applications |

| This compound | Flexible NNN donor ligand | Precursor for more complex ligands, formation of stable coordination compounds |

| Pybox | Rigid, chiral NNN donor ligand | Asymmetric catalysis |

| 2,6-Bis(imino)pyridine | Tunable, redox-active NNN donor ligand | Olefin polymerization, small molecule activation |

2,6-Bis(pyrazol-1-yl)pyridine (bpp) and Terpyridine (tpy) Analogues

2,6-Bis(pyrazol-1-yl)pyridine (bpp) and 2,2′:6′,2″-terpyridine (tpy) are prominent examples of tridentate N-donor ligands that are structural analogues of the 2,6-disubstituted pyridine framework. They are widely employed in coordination and supramolecular chemistry due to their ability to form stable, well-defined complexes with a vast range of transition metal ions. nih.govccspublishing.org.cn

2,6-Bis(pyrazol-1-yl)pyridine (bpp):

The bpp ligand family is noted for its versatile coordination capabilities and the potential for extensive functionalization, particularly at the 4-position of the pyridine ring. nih.gov In this ligand, the two terminal pyridine rings of terpyridine are replaced by pyrazole (B372694) rings, which alters the basicity and π-orbital energies, leading to different kinetic stabilities and physicochemical properties in their metal complexes. researchgate.net The synthesis of bpp can be achieved through methods such as the reaction of pyrazole with dichloropyridine using a phase transfer catalyst. mdpi.com

The coordination chemistry of bpp is extensive, with a particular focus on its iron(II) complexes, which often exhibit spin-crossover (SCO) behavior. nih.gov This phenomenon, where the spin state of the central metal ion changes in response to external stimuli like temperature or light, makes these complexes promising for applications in molecular switches and memory devices. Modifications to the bpp ligand, such as the introduction of carboxylate or ester groups (e.g., 2,6-bis(pyrazol-1-yl)isonicotinic acid (bppCOOH)), can tune these SCO properties and introduce functionalities for anchoring the complexes to surfaces, which is relevant for applications like dye-sensitized solar cells (DSSCs). nih.govmdpi.com

Selected bpp Derivatives and Their Properties

| Derivative | Formula | Key Feature/Application | Reference |

|---|---|---|---|

| bppCOOH | C₁₂H₉N₅O₂ | Used in ruthenium sensitizers for DSSCs | nih.gov |

| bppCOOEt | C₁₄H₁₃N₅O₂ | Functionalized derivative for modifying complex properties | mdpi.com |

2,2′:6′,2″-Terpyridine (tpy):

Terpyridine is a classic tridentate ligand that binds to metals at three meridional sites, forming two stable, adjacent five-membered chelate rings. wikipedia.org First synthesized in 1932, more efficient modern synthetic routes, often starting from 2-acetylpyridine (B122185), have made it a ubiquitous building block in coordination chemistry. wikipedia.org

Terpyridine complexes are known for their characteristic optical and electrochemical properties, including metal-to-ligand charge transfer (MLCT) transitions, reversible redox behavior, and often intense luminescence. wikipedia.org As a π-acceptor ligand, tpy stabilizes metals in lower oxidation states. wikipedia.org The rigid and linear nature of the

Comparison of bpp and tpy Ligands

| Feature | 2,6-Bis(pyrazol-1-yl)pyridine (bpp) | 2,2′:6′,2″-Terpyridine (tpy) |

|---|---|---|

| Structure | Central pyridine with two pyrazol-1-yl arms | Three linked pyridine rings |

| Key Property | Versatile for studying spin-crossover (SCO) phenomena | Strong photophysical and electrochemical properties |

| Coordination | Forms stable tridentate complexes | Forms highly stable tridentate complexes |

| Applications | Molecular switches, sensors, photonic devices | Supramolecular chemistry, catalysis, solar cells |

2,6-Bis(imidazol-2-yl)pyridine Ligands

Replacing the coordinating arms of the 2,6-disubstituted pyridine core with imidazole (B134444) or its fused-ring analogue, benzimidazole (B57391), yields another important class of tridentate ligands. These ligands are of interest due to their distinct electronic properties and the presence of N-H protons on the imidazole rings, which can participate in hydrogen bonding or be deprotonated to create anionic N-donor sites.

2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridine (BBP) and its derivatives are multidentate ligands that coordinate with metal atoms in various ratios. mdpi.com The synthesis of these ligands can be achieved by the condensation of pyridine-2,6-dicarboxylic acid with the appropriate o-phenylenediamine (B120857) derivative. mdpi.com

These ligands have been shown to be effective alternatives to more traditional ligands like 2,6-bis(imino)pyridine in the coordination chemistry of p-block elements, such as gallium, aluminum, germanium, and tin. nih.govresearchgate.net For instance, the reaction of GaCl₃ with various BBP derivatives leads to autoionization products, forming complexes like [G-BZIMPYGaCl₂][GaCl₄] (where G-BZIMPY represents the functionalized ligand). nih.gov The benzimidazole moieties make these ligands more electron-rich and sterically accessible compared to their bis(imino)pyridine counterparts. nih.gov

Furthermore, the deprotonation of the N-H group on the imidazole or benzimidazole ring can lead to interesting reactivity. This has been observed in iron(II) complexes, where deprotonation can be coupled with the oxidation of the metal center, a process known as proton-coupled electron transfer (PCET). mdpi.comnih.gov This property opens up avenues for designing complexes with redox-active and pH-responsive behaviors.

Properties of a Representative Benzimidazole Ligand

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| 2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine | C₂₁H₁₇N₅ | 339.4 | Not specified |

Conclusion and Future Research Directions

Synthesis and Coordination Chemistry Advancements

The synthesis of 2,6-bis(2-aminoethyl)pyridine and its analogues has seen considerable advancement, moving from classical condensation reactions to more sophisticated, controlled methodologies. A typical synthesis involves the reaction of a pyridine (B92270) derivative, such as pyridine-2,6-dicarboxaldehyde, with an amine like ethylenediamine. evitachem.com Modern approaches focus on improving yields and selectivity through catalytic methods, potentially employing transition metals like palladium or nickel. evitachem.com Researchers have also explored microwave-assisted synthesis to achieve selective mono- or diaminations of 2,6-dibromopyridine, which serves as a precursor for a wide range of diaminated proligands. acs.orgacs.org These methods allow for the creation of a diverse library of ligands with tailored electronic and steric properties.

The coordination chemistry of this ligand scaffold is rich and varied. The tridentate nature of these ligands, with two nitrogen donor atoms from the amino groups and one from the pyridine ring, allows them to form stable complexes with a wide array of transition metals, including iron, cobalt, nickel, copper, and zinc. evitachem.comnih.govwikipedia.orgscilit.com The resulting complexes often exhibit geometries such as octahedral or trigonal bipyramidal. wikipedia.orgrsc.orgjscimedcentral.com For instance, coordination compounds with Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized, with some forming heptacoordinated structures where nitrate (B79036) ions from the metal salts act as chelating co-ligands. nih.govresearchgate.net The formation of these metal complexes is crucial as it significantly alters the compound's properties and is fundamental to its application in catalysis and materials science. evitachem.com Future work will likely focus on synthesizing complexes with a broader range of metals and exploring their electronic structures and magnetic properties in greater detail. The development of synthetic biology and gene editing also offers new avenues for producing pyridine-containing natural products. nih.gov

Outlook on Catalytic and Supramolecular Applications